molecular formula C7H3ClFNS B13619838 3-Chloro-6-fluorobenzo[d]isothiazole

3-Chloro-6-fluorobenzo[d]isothiazole

Cat. No.: B13619838
M. Wt: 187.62 g/mol
InChI Key: QSQRDXWYGHPKOP-UHFFFAOYSA-N
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Description

3-chloro-6-fluoro-1,2-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of chlorine and fluorine atoms in the benzothiazole ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-fluoro-1,2-benzothiazole can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride and fluorine-containing reagents under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production of 3-chloro-6-fluoro-1,2-benzothiazole often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-fluoro-1,2-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzothiazoles, sulfoxides, sulfones, and various coupled products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-chloro-6-fluoro-1,2-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-6-fluoro-1,2-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzothiazole
  • 6-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-ylamine
  • 2-chloro-6-(trifluoromethoxy)benzothiazole

Uniqueness

3-chloro-6-fluoro-1,2-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the benzothiazole ring enhances its reactivity and potential for diverse applications compared to other benzothiazole derivatives .

Properties

Molecular Formula

C7H3ClFNS

Molecular Weight

187.62 g/mol

IUPAC Name

3-chloro-6-fluoro-1,2-benzothiazole

InChI

InChI=1S/C7H3ClFNS/c8-7-5-2-1-4(9)3-6(5)11-10-7/h1-3H

InChI Key

QSQRDXWYGHPKOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)SN=C2Cl

Origin of Product

United States

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